molecular formula C24H30FN3O2 B6130217 methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate

methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate

Cat. No. B6130217
M. Wt: 411.5 g/mol
InChI Key: CAEDPSCGYQYFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as MPFB and is a member of the piperazine family of compounds. In

Mechanism of Action

MPFB exerts its therapeutic effects by binding to specific receptors in the body. It has been shown to bind to serotonin receptors, which are involved in the regulation of mood, anxiety, and cognition. MPFB also binds to adenosine receptors, which are involved in the regulation of inflammation and immune response. Additionally, MPFB has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and inflammation.
Biochemical and Physiological Effects:
MPFB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MPFB has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Moreover, MPFB has been shown to improve cognitive function and reduce anxiety in animal models.

Advantages and Limitations for Lab Experiments

MPFB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MPFB is also soluble in a variety of solvents, which makes it easy to work with. However, MPFB has some limitations for lab experiments. It has low bioavailability, which can limit its effectiveness in vivo. Additionally, MPFB can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of MPFB. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a radioprotective agent. Additionally, further research is needed to understand the mechanism of action of MPFB and to identify its specific targets in the body. Finally, the development of more efficient synthesis methods for MPFB could improve its availability for scientific research.

Synthesis Methods

The synthesis of MPFB involves several steps, including the reaction of 4-(2-fluorophenyl)piperazine with 3-chloropiperidine to form 3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidine. This intermediate is then reacted with methyl 4-bromobenzoate to form the final product, methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate. The synthesis method of MPFB has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

MPFB has shown potential therapeutic applications in several scientific research areas. It has been studied for its anti-inflammatory, anti-tumor, and anti-anxiety properties. MPFB has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, MPFB has been studied for its potential as a radioprotective agent, which can protect against the harmful effects of ionizing radiation.

properties

IUPAC Name

methyl 4-[[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O2/c1-30-24(29)20-10-8-19(9-11-20)17-26-12-4-5-21(18-26)27-13-15-28(16-14-27)23-7-3-2-6-22(23)25/h2-3,6-11,21H,4-5,12-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEDPSCGYQYFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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